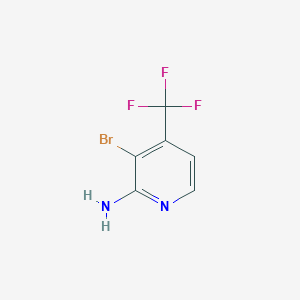

3-Bromo-4-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-bromo-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-4-3(6(8,9)10)1-2-12-5(4)11/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUIKQXADNCVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Step

- Bromination is typically performed on 4-(trifluoromethyl)pyridine using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents.

- Controlled reaction conditions are critical to ensure selective bromination at the 3-position without over-bromination or side reactions.

| Parameter | Typical Conditions |

|---|---|

| Brominating agent | Br2 or NBS |

| Solvent | Often organic solvents like dichloromethane or acetonitrile |

| Temperature | Usually maintained at low to moderate temperatures (0–25 °C) |

| Reaction time | Several hours, depending on scale and reagent concentration |

- Radical bromination methods have been reported but may suffer from low yields (e.g., 10% yield in some dibromomethylation steps in related syntheses).

- Industrial processes optimize these conditions for high yield and selectivity using advanced catalytic systems and continuous flow reactors.

Amination Step

- Amination is carried out by introducing an amino group at the 2-position of the brominated pyridine.

- Commonly, ammonia or primary/secondary amines are used as nucleophiles.

- Catalysts such as palladium complexes facilitate Pd-catalyzed amination reactions.

| Parameter | Typical Conditions |

|---|---|

| Amination agent | NH3 (ammonia) or amine derivatives |

| Catalyst | Pd-based catalysts (e.g., Pd(PPh3)4) |

| Base | Potassium carbonate (K2CO3) or similar |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |

| Temperature | Elevated temperatures (80–120 °C) |

| Reaction time | Several hours |

- The amination step can be performed after bromination or in a one-pot procedure.

- Industrial methods focus on achieving high yield and purity with minimal byproducts.

Alternative and Related Synthetic Strategies

While direct bromination and amination are common, other strategies relevant to trifluoromethylpyridine derivatives provide insights:

Construction of Pyridine Ring from Trifluoromethyl-Containing Building Blocks: This method involves building the pyridine ring around a trifluoromethyl moiety, which can be advantageous for certain substitution patterns but is less common for this specific compound.

Chlorine/Fluorine Exchange: Starting from trichloromethylpyridine derivatives, fluorine substitution can introduce trifluoromethyl groups, followed by further functionalization.

Use of Trifluoromethyl Copper Reagents: Trifluoromethyl copper species can directly introduce trifluoromethyl groups into bromo- or iodo-pyridines via substitution reactions.

N-Trifluoromethylation of Amines: Although more relevant to N-CF3 derivatives, recent protocols utilize carbon disulfide and silver fluoride to trifluoromethylate amines under mild conditions, which could inspire modifications in synthesis routes.

Industrial-Scale Synthesis Considerations

Industrial production emphasizes:

- Scalability: Processes must be amenable to kilogram or larger scale synthesis.

- Safety: Avoidance of hazardous reagents (e.g., DAST) and sealed vessels.

- Yield Optimization: Use of continuous flow reactors and improved catalysts to maximize yield.

- Purity: Efficient purification steps to obtain high-purity product suitable for pharmaceutical or material applications.

For example, a scalable synthesis of related fluoromethylpyridin-2-amine compounds has been demonstrated using multi-step, two-pot procedures starting from inexpensive reagents, achieving overall yields up to 46% on kilogram scale.

Summary Table of Preparation Methods

Research Findings and Notes

- The bromination step is a key determinant of overall yield; radical bromination can be inefficient.

- Pd-catalyzed amination is a robust method for introducing the amino group.

- Alternative synthetic routes may avoid hazardous reagents and improve scalability.

- Industrial processes benefit from continuous flow technology and catalyst optimization.

- Recent advances in trifluoromethylation chemistry may provide new routes or modifications for related compounds.

This detailed analysis of the preparation methods for 3-Bromo-4-(trifluoromethyl)pyridin-2-amine synthesizes data from multiple authoritative sources, providing a professional and comprehensive overview suitable for researchers and industrial chemists alike.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination and sodium thiolate (NaSR) for thiolation.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid yields 3-phenyl-4-(trifluoromethyl)pyridin-2-amine .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Bromo-4-(trifluoromethyl)pyridin-2-amine serves as a versatile building block for synthesizing complex molecules. It is particularly useful in:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols, allowing for the formation of diverse derivatives.

- Coupling Reactions : It can undergo Suzuki-Miyaura coupling reactions with boronic acids to create new carbon-carbon bonds, which are essential in constructing intricate organic structures.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that similar compounds exhibit antimicrobial activities, suggesting that this compound may also possess such properties.

- Anticancer Activities : There is ongoing research into its potential as an anticancer agent, given its structural similarity to other known bioactive molecules.

Medicine

In medicinal chemistry, this compound acts as an intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. Its unique structure allows for modifications that can enhance biological activity or selectivity towards certain receptors or enzymes .

Industry

The compound is utilized in producing specialty chemicals and materials with unique properties. Its ability to participate in various chemical reactions makes it valuable in developing agrochemicals and other industrial applications where specific functionalities are required .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and amine groups facilitate binding to target proteins or enzymes, modulating their activity. This compound can inhibit or activate specific pathways, depending on the context of its use .

Comparison with Similar Compounds

Structural Analogs in the Pyridin-2-amine Family

The following table compares 3-Bromo-4-(trifluoromethyl)pyridin-2-amine with structurally related pyridin-2-amine derivatives, highlighting substituent positions and applications:

Key Differences in Reactivity and Properties

2-Bromo-6-CF₃ analogs (e.g., CAS 117519-16-1) exhibit altered electronic effects due to the CF₃ group at position 6, which may enhance stability in acidic conditions .

Halogen Replacement: Replacing bromo with chloro (e.g., 3-Chloro-5-CF₃ analog, CAS 211943-13-4) reduces molecular weight and cost but decreases reactivity in cross-coupling reactions .

Trifluoromethyl Group Impact: The -CF₃ group enhances lipophilicity and metabolic stability, making bromo-CF₃ pyridin-amines favorable in drug design compared to non-fluorinated analogs (e.g., 2-amino-4-methylpyridine) .

Biological Activity

3-Bromo-4-(trifluoromethyl)pyridin-2-amine is a pyridine derivative that has garnered interest due to its potential biological activities. The presence of the trifluoromethyl group is known to enhance the compound's pharmacological properties, making it a subject of various studies aimed at understanding its biological mechanisms and therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors. Similar compounds in the literature have demonstrated the ability to modulate biochemical pathways, which suggests that this compound may exhibit similar properties.

Target Interactions:

- Enzymatic Inhibition: Compounds with a pyridine structure often interact with enzymes critical for cellular functions. For instance, some studies indicate that trifluoromethyl-substituted pyridines can inhibit bacterial enzymes, potentially disrupting microbial viability.

- Receptor Modulation: The trifluoromethyl group can enhance binding affinity to certain receptors, influencing physiological responses.

Biological Activities

Research has indicated that this compound may possess several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group has been associated with increased potency against specific microorganisms .

- Anticancer Potential: Some derivatives of pyridine compounds have shown promise in cancer research, indicating that this compound could be explored for its anticancer effects. The structural modifications in related compounds have led to selective cytotoxicity towards cancer cells without significant toxicity to normal cells .

- Chlamydia Inhibition: A study highlighted that similar compounds could selectively impair the growth of Chlamydia trachomatis, suggesting a potential application for this compound in treating chlamydial infections .

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds related to or including this compound:

Q & A

Q. What are the common synthetic routes for 3-bromo-4-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or halogenation reactions. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (a related compound) is synthesized via substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine under optimized conditions, achieving yields up to 87% . Key factors include solvent choice (e.g., dichloromethane), temperature control (20–25°C), and catalysts (e.g., DMF for activation). Bromination steps may require controlled stoichiometry of brominating agents (e.g., NBS or Br₂) to avoid over-substitution .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- ¹H NMR : The amine proton (NH₂) appears as a broad singlet near δ 5.5–6.0 ppm, while aromatic protons resonate in the δ 7.0–8.5 ppm range. The trifluoromethyl (CF₃) group shows a characteristic quartet in ¹³C NMR due to coupling with fluorine .

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should correspond to the molecular weight (C₆H₄BrF₃N₂ ≈ 238.0 g/mol). Fragmentation patterns, such as loss of Br (≈80 Da) or CF₃ (≈69 Da), confirm substituent positions .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

Challenges include solubility issues (polar aprotic solvents like DMF/DMSO may be required) and residual halogenated byproducts. Column chromatography using silica gel with gradients of ethyl acetate/hexane (1:4 to 1:1) or recrystallization from ethanol/water mixtures improves purity. HPLC with C18 columns and acetonitrile/water mobile phases can resolve closely eluting impurities .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological interactions of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) optimize molecular geometry, revealing bond angles and electron density distributions. For example, the CF₃ group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic substitution reactivity. Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets, such as adenosine receptors, by analyzing binding affinities and hydrogen-bonding patterns .

Q. What experimental strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives?

Discrepancies in XRD data (e.g., bond lengths or angles) may arise from crystal packing effects or dynamic disorder. Strategies include:

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom at the 3-position acts as a leaving group, enabling palladium-catalyzed cross-coupling. For instance, Suzuki reactions with arylboronic acids require Pd(PPh₃)₄ or XPhos Pd G3 as catalysts, K₂CO₃ as base, and toluene/water as solvent (80–100°C, 12–24 hours). The trifluoromethyl group’s electron-withdrawing nature accelerates oxidative addition but may require ligand tuning to prevent catalyst poisoning .

Q. What are the implications of fluorine substitution on the compound’s metabolic stability in pharmacological studies?

The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation (C-F bonds are less prone to CYP450-mediated oxidation). In vitro assays using liver microsomes (human or rodent) can quantify half-life improvements. For example, replacing a methyl group with CF₃ in analogous compounds increased t₁/₂ from 2.1 to 8.7 hours .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- pH Stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours).

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >150°C for halogenated pyridines).

- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-Vis irradiation .

Q. What analytical techniques are critical for assessing purity in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.